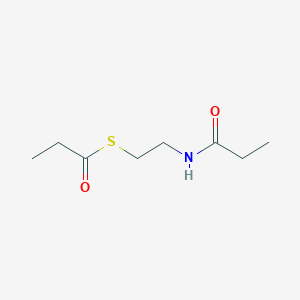

S-(2-Propanamidoethyl) propanethioate

Beschreibung

Propansäurethioester, S-[2-[(1-Oxopropyl)amino]ethyl]ester ist eine chemische Verbindung mit der Summenformel C8H15NO2S. Sie ist bekannt für ihre einzigartige Struktur, die eine Thioester-Funktion beinhaltet.

Eigenschaften

CAS-Nummer |

89436-29-3 |

|---|---|

Molekularformel |

C8H15NO2S |

Molekulargewicht |

189.28 g/mol |

IUPAC-Name |

S-[2-(propanoylamino)ethyl] propanethioate |

InChI |

InChI=1S/C8H15NO2S/c1-3-7(10)9-5-6-12-8(11)4-2/h3-6H2,1-2H3,(H,9,10) |

InChI-Schlüssel |

YJYCYAISSKFKFN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)NCCSC(=O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Propansäurethioester, S-[2-[(1-Oxopropyl)amino]ethyl]ester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig vom Oxidationsmittel und den verwendeten Bedingungen.

Reduktion: Reduktionsreaktionen können die Thioestergruppe in ein Thiol oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Thiole erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Propansäurethioester, S-[2-[(1-Oxopropyl)amino]ethyl]ester hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Thioestern und verwandten Verbindungen.

Biologie: Diese Verbindung wird auf ihre mögliche Rolle in biochemischen Stoffwechselwegen und Enzymwechselwirkungen untersucht.

Medizin: Es werden laufend Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.

Wirkmechanismus

Der Wirkmechanismus von Propansäurethioester, S-[2-[(1-Oxopropyl)amino]ethyl]ester beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Stoffwechselwegen. Die Thioestergruppe ist reaktiv und kann an verschiedenen biochemischen Reaktionen teilnehmen, einschließlich Acyltransfer und Thiol-Disulfid-Austausch. Diese Wechselwirkungen können die Enzymaktivität und zelluläre Prozesse beeinflussen, was diese Verbindung sowohl für die Grundlagenforschung als auch für die angewandte Forschung interessant macht.

Analyse Chemischer Reaktionen

Types of Reactions

Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.

Biology: This compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester involves its interaction with specific molecular targets and pathways. The thioester group is reactive and can participate in various biochemical reactions, including acyl transfer and thiol-disulfide exchange. These interactions can affect enzyme activity and cellular processes, making this compound of interest in both basic and applied research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Propansäurethioester, S-(2-Methylpropyl)ester: Diese Verbindung hat eine ähnliche Thioesterstruktur, aber mit einer anderen Alkylgruppe.

Propansäurethioester, 2,2-Dimethyl-, S-[2-[[(2R)-2-(Acetylamino)-3-Mercapto-1-Oxopropyl]amino]ethyl]ester: Eine weitere verwandte Verbindung mit zusätzlichen funktionellen Gruppen, die unterschiedliche Eigenschaften verleihen.

Einzigartigkeit

Propansäurethioester, S-[2-[(1-Oxopropyl)amino]ethyl]ester ist einzigartig durch seine spezifische Kombination von funktionellen Gruppen, die es ihm ermöglicht, an einer Vielzahl von chemischen und biochemischen Reaktionen teilzunehmen. Seine Vielseitigkeit und Reaktivität machen es zu einer wertvollen Verbindung für Forschungs- und Industrieawendungen.

Biologische Aktivität

S-(2-Propanamidoethyl) propanethioate, a compound of interest in pharmacological and biochemical research, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its applications and effects.

Molecular Formula: C7H15NOS

Molecular Weight: 161.27 g/mol

IUPAC Name: S-(2-Propanamidoethyl) propanethioate

The structure of S-(2-Propanamidoethyl) propanethioate includes a thioester functional group, which is significant for its reactivity and interaction with biological molecules.

S-(2-Propanamidoethyl) propanethioate is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.

- Receptor Binding: It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Effects

Research indicates that S-(2-Propanamidoethyl) propanethioate exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that S-(2-Propanamidoethyl) propanethioate can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death suggests its potential role in cancer therapy.

Anti-inflammatory Properties

S-(2-Propanamidoethyl) propanethioate has also been investigated for its anti-inflammatory effects. In animal models, it reduced markers of inflammation, suggesting a possible application in managing inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Activity

- Objective: To evaluate the antimicrobial efficacy of S-(2-Propanamidoethyl) propanethioate against common pathogens.

- Methodology: Disk diffusion method was employed to assess the inhibition zones against bacterial strains.

- Findings: Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents.

-

Case Study on Cytotoxicity

- Objective: To determine the cytotoxic effects of S-(2-Propanamidoethyl) propanethioate on human cancer cell lines.

- Methodology: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.

- Findings: The compound showed dose-dependent cytotoxicity, particularly effective at higher concentrations, suggesting further exploration for cancer therapeutics.

-

Case Study on Anti-inflammatory Effects

- Objective: To assess the anti-inflammatory properties of S-(2-Propanamidoethyl) propanethioate in an animal model.

- Methodology: Inflammatory markers were measured post-treatment with the compound in a controlled setting.

- Findings: A notable reduction in TNF-alpha and IL-6 levels was observed, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| S-(2-Propanamidoethyl) propanethioate | Thioester | Antimicrobial, Cytotoxic |

| Acetylcysteine | Thiol | Antioxidant, Mucolytic |

| Propylthiouracil | Thioether | Antithyroid |

This table illustrates the distinct biological activities associated with similar compounds, emphasizing the unique profile of S-(2-Propanamidoethyl) propanethioate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.